molecular formula C27H33N5O2S2 B1192472 CCT245731

CCT245731

Cat. No.: B1192472
M. Wt: 523.71
InChI Key: VNLYZNJIAWQBIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CCT245731 is a chemically synthesized compound initially investigated as an inactive structural analogue of class I phosphatidylinositol 3-kinase (PI3K) inhibitors, such as pictilisib. It was developed to serve as a negative control in preclinical studies evaluating the synergistic effects of PI3K inhibitors in combination therapies. This lack of efficacy underscores its role as a tool compound for isolating PI3K-specific mechanisms in experimental settings. While its exact structural modifications remain undisclosed in public literature, its designation as an "inactive analogue" suggests targeted alterations to critical functional groups or binding domains that impair PI3K inhibition .

Properties

Molecular Formula

C27H33N5O2S2

Molecular Weight

523.71

IUPAC Name

2-(1H-Indazol-4-yl)-4-(4-methylpiperidin-1-yl)-6-((4-(methylsulfonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine

InChI

InChI=1S/C27H33N5O2S2/c1-17-10-12-32(13-11-17)27-25-24(29-26(30-27)21-4-3-5-23-22(21)16-28-31-23)15-19(35-25)14-18-6-8-20(9-7-18)36(2,33)34/h3-5,15-18,20H,6-14H2,1-2H3,(H,28,31)

InChI Key

VNLYZNJIAWQBIZ-UHFFFAOYSA-N

SMILES

O=S(C1CCC(CC2=CC3=NC(C4=CC=CC5=C4C=NN5)=NC(N6CCC(C)CC6)=C3S2)CC1)(C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CCT-245731;  CCT 245731;  CCT245731

Origin of Product

United States

Comparison with Similar Compounds

CCT245731 vs. Pictilisib (GDC-0941)

Pictilisib, a potent class I PI3K inhibitor, serves as the primary active counterpart to this compound. Key differences include:

Parameter This compound Pictilisib
Target Activity Inactive analogue Potent PI3K inhibitor (IC₅₀ < 10 nM)
Synergy with MEK Inhibition No synergy (CI = 1.241 ± 0.146) Strong synergy (CI = 0.305 ± 0.026)
Role in Studies Negative control Therapeutic candidate
Mechanistic Validation Confirms PI3K-specific effects Validates PI3K-MEK pathway crosstalk

This compound vs. Other PI3K Inactive Analogues

For example:

  • SAR (Structure-Activity Relationship) Modifications: Minor structural changes (e.g., substituent removal or steric hindrance introduction) disrupt PI3K binding.

Functional Comparisons with Broader PI3K Inhibitors

Mechanistic Specificity

This compound’s inactivity highlights the importance of specific molecular interactions for PI3K inhibition. For instance:

  • Binding Affinity : Pictilisib binds to the ATP-binding pocket of PI3Kα, while this compound likely fails to engage critical residues (e.g., Lys802 or Trp780) due to structural alterations .

Therapeutic Utility

Compound Therapeutic Potential Limitations
This compound Tool compound for mechanistic studies No intrinsic antitumor activity
Pictilisib Phase II clinical trials (e.g., breast cancer) Dose-limiting toxicities (hyperglycemia, rash)

Key Experimental Data

Study This compound Findings Pictilisib Findings
HCT116 Cell Viability EC₅₀ > 10 µM (no standalone effect) EC₅₀ = 0.2 µM (single-agent activity)
Combination with Cobimetinib CI = 1.241 ± 0.146 (additive) CI = 0.305 ± 0.026 (synergistic)
Downstream Signaling No phospho-AKT reduction >70% phospho-AKT suppression

Implications for Drug Development

  • Negative Controls : this compound validates target specificity in PI3K inhibitor studies, reducing false-positive interpretations .
  • Structural Insights : Inactive analogues guide SAR optimization to mitigate toxicity while retaining efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CCT245731
Reactant of Route 2
Reactant of Route 2
CCT245731

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.